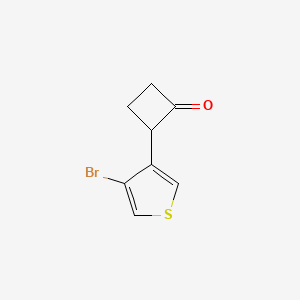

2-(4-Bromothiophen-3-yl)cyclobutan-1-one

Description

Contextualization of Cyclobutanone (B123998) Ring Systems in Organic Synthesis

Cyclobutanone derivatives are valuable intermediates in organic synthesis, largely due to the inherent ring strain of the four-membered carbocycle. nih.gov This strain facilitates a variety of ring-opening and ring-expansion reactions, providing access to more complex molecular skeletons that would be challenging to assemble through other means. nih.govresearchgate.net

Key transformations involving cyclobutanones include:

Ring Expansion: Cyclobutanones can be converted into cyclopentanones, lactones, and lactams through various rearrangement reactions. nih.gov

Cycloadditions: The strained nature of cyclobutenones, closely related to cyclobutanones, makes them excellent partners in [4+2] and [2+2] cycloaddition reactions. nih.gov

Radical Reactions: Cyclobutanones are effective precursors for radical-mediated ring expansions to form seven- and eight-membered rings, as well as spiro-annulated systems. researchgate.netbenthamscience.com

The versatility of cyclobutanones has established them as crucial building blocks in the total synthesis of numerous natural products and bioactive molecules. nih.gov

Significance of Substituted Thiophene (B33073) Moieties in Chemical Research

The thiophene ring, a sulfur-containing aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science. nih.gov Its isosteric relationship with the benzene (B151609) ring allows it to mimic phenyl groups in biological systems while often conferring improved physicochemical properties. nih.gov

Substituted thiophenes are integral to a wide range of applications:

Medicinal Chemistry: Thiophene derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearcher.life The inclusion of a thiophene moiety can significantly influence a molecule's metabolic stability and receptor binding affinity. acs.org

Organic Electronics: The sulfur atom in the thiophene ring endows it with unique electronic properties, making polythiophenes and oligothiophenes key components in organic semiconductors, field-effect transistors, and photovoltaic devices.

Agrochemicals: Many successful herbicides and pesticides incorporate the thiophene scaffold.

The presence of a bromine atom on the thiophene ring, as in 2-(4-Bromothiophen-3-yl)cyclobutan-1-one, is particularly significant. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce further molecular complexity. researchgate.net

Research Rationale for Investigating the this compound Scaffold

The rationale for investigating the this compound scaffold stems from the synergistic potential of its two core components. The combination of a reactive cyclobutanone ring with a functionalizable bromothiophene moiety suggests several avenues for chemical exploration.

Potential Research Directions:

Synthesis of Novel Heterocyclic Systems: The cyclobutanone can be used as a linchpin for constructing more elaborate fused or spirocyclic systems incorporating the thiophene ring. Ring expansion of the cyclobutanone could lead to novel thienyl-substituted cyclopentanones or other larger ring structures.

Development of Bioactive Molecules: Given the established pharmacological importance of thiophenes, this scaffold could serve as a template for the design of new therapeutic agents. The bromine atom allows for the systematic introduction of various substituents to probe structure-activity relationships.

Materials Science Applications: The rigid, well-defined structure of the scaffold could be exploited in the synthesis of new organic materials with tailored electronic or photophysical properties.

The table below summarizes the key characteristics and potential of the constituent moieties of this compound.

| Moiety | Key Features | Significance in the Scaffold |

| Cyclobutanone | Ring strain, versatile reactivity | Enables ring-expansion and cycloaddition reactions for scaffold elaboration. |

| Bromothiophene | Aromatic, electronically rich, functionalizable | Potential for biological activity and serves as a handle for further chemical modification. |

While specific research on this compound is still emerging, its molecular design presents a compelling platform for innovation in both synthetic methodology and the development of functional molecules.

An exploration into the synthesis of this compound reveals a landscape of established and versatile chemical strategies. The construction of this molecule, which features a strained four-membered carbocycle linked to a substituted five-membered heterocycle, necessitates a careful selection of reactions. Methodologies are broadly categorized into those that form the cyclobutanone core and those that introduce the bromothiophene substituent. This article delves into the principal synthetic routes available for constructing this target compound and its analogues, focusing on the formation of the cyclobutanone ring and the incorporation of the specific thiophene moiety.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromothiophen-3-yl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrOS/c9-7-4-11-3-6(7)5-1-2-8(5)10/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOGMNKCJQJXPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1C2=CSC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of the Compound Scaffold

Reactivity Profiles of the Cyclobutanone (B123998) Ring System

The four-membered ring of cyclobutanone is characterized by significant ring strain, which serves as a driving force for a variety of chemical reactions that are not readily observed in less strained cyclic or acyclic ketones. This inherent strain makes the cyclobutanone ring susceptible to cleavage and rearrangement under various conditions.

The high strain energy of cyclobutanones makes them prone to ring-opening reactions, providing a synthetic route to linear aliphatic compounds. rsc.org These transformations can be initiated through various mechanisms, including radical-mediated processes. For instance, the formation of a cyclobutyloxy radical can lead to β-scission, effectively opening the ring. researchgate.net A mechanistic hypothesis for the ring opening of a cyclobutanone derivative involves a radical-mediated process, potentially initiated by hydroxyl radicals that induce fragmentation to form a stabilized carbon-based radical. acs.org

Transition metal-catalyzed reactions also facilitate the ring-opening of cyclobutanones. These processes often involve the oxidative addition of a C-C bond to a metal center. rsc.org Additionally, photoredox catalysis has emerged as a method for the ring-opening of cyclobutanes, proceeding via the formation of a carbon radical. rsc.org In some cases, the ring-opening of cyclobutanone oxime esters can be induced by a copper catalyst, leading to the formation of new cyclic structures through a radical-induced ring-opening and reconstruction pathway. rsc.org

Table 1: Examples of Cyclobutanone Ring-Opening Reactions

| Reaction Type | Initiator/Catalyst | Key Intermediate | Product Type |

| Radical-Mediated | Hydroxyl Radicals | Carbon-based radical | Linear butyric acid derivative |

| Photoredox Catalysis | Visible Light | Cyclobutylcarbinyl radical | γ,δ-Unsaturated ketones |

| Copper-Catalyzed | Copper Catalyst | Not specified | 3,4-dihydronaphthalene-2-carbonitriles |

This table presents generalized data on cyclobutanone reactivity and does not represent specific experimental results for 2-(4-Bromothiophen-3-yl)cyclobutan-1-one.

Cyclobutanone derivatives can undergo both ring contraction to form cyclopropane (B1198618) derivatives and ring expansion to yield five-membered rings. nih.gov Ring contraction can be achieved through various methods, including photochemical decarbonylation, which proceeds via the loss of carbon monoxide. etsu.edu The Wolff rearrangement of α-diazoketones derived from cyclobutanones can also lead to ring contraction, forming cyclopropanecarboxylic acid derivatives. wikipedia.org A tandem Wittig reaction-ring contraction process has been developed to convert α-hydroxycyclobutanones into functionalized cyclopropanecarbaldehydes. researchgate.net

Conversely, ring enlargement reactions offer a pathway to cyclopentanones and other larger ring systems. nih.gov Free radical-mediated ring expansion reactions have been developed for cyclobutanone-based systems. benthamscience.com These reactions often involve the β-scission of an alkoxy radical generated from the cyclization of a carbon radical onto the carbonyl group. researchgate.netbenthamscience.com Organocatalyzed enantioselective fluorination can induce a Wagner-Meerwein rearrangement of cyclobutanols, leading to ring expansion. nih.gov

The activation of the C-C bonds in cyclobutanones is a powerful strategy for constructing more complex molecules. ntu.edu.sgnih.gov This is often driven by the release of ring strain. nih.gov Transition-metal catalysis is a common approach for achieving C-C bond activation in cyclobutanones. rsc.org Metals such as palladium and nickel can insert into a C-C bond, initiating a cascade of reactions to form new products. rsc.org For instance, a nickel-catalyzed tandem C-C σ-bond activation of cyclobutanones followed by CO2-electrophilic trapping has been documented as a direct route to valuable 3-indanone-1-acetic acids. rsc.org

Organocatalysis has also been explored for C-C bond activation. ntu.edu.sgnih.gov For example, the addition of an N-heterocyclic carbene (NHC) to the ketone moiety can initiate a C-C single bond cleavage, generating an NHC-bound intermediate that can participate in subsequent chemo- and stereo-selective reactions. ntu.edu.sgnih.gov

Chemical Reactivity of the Bromothiophene Group

The bromothiophene moiety in "this compound" exhibits a rich and varied reactivity profile, influenced by the presence of the bromine atom and the inherent electronic properties of the thiophene (B33073) ring.

The "halogen dance" is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic ring. acs.orgresearchgate.netwhiterose.ac.uk This reaction is a powerful tool for the synthesis of substituted thiophenes that might be difficult to access through other means. clockss.org The reaction is typically promoted by strong bases such as lithium diisopropylamide (LDA) or magnesium bisamides. acs.orgthieme-connect.com

Table 2: Factors Influencing Halogen Dance Regioselectivity

| Factor | Influence | Example |

| Directing Group | Controls site of initial deprotonation/metalation | Ester group directs lithiation to the adjacent position thieme-connect.com |

| Base | Can influence reaction conditions and efficiency | Sterically hindered magnesium amides allow for mild conditions thieme-connect.com |

| Temperature | Affects the kinetic vs. thermodynamic control | Can influence the final product distribution |

| Substitution Pattern | Steric and electronic effects of other substituents | Can favor the formation of a specific regioisomer |

This table presents generalized data on halogen dance reactions and does not represent specific experimental results for this compound.

The bromothiophene ring is susceptible to both nucleophilic and electrophilic substitution reactions. The bromine atom can be replaced by a variety of nucleophiles, particularly through transition metal-catalyzed cross-coupling reactions. guidechem.com For instance, 3-bromothiophene (B43185) can participate in Suzuki coupling reactions with aryl or vinyl boronic esters in the presence of a palladium catalyst to form C-C bonds. guidechem.com

Nucleophilic aromatic substitution (SNAr) on the thiophene ring itself is also possible, especially when the ring is activated by electron-withdrawing groups. nih.gov The mechanism generally proceeds through the formation of a Meisenheimer complex. nih.gov The increased reactivity of thiophenes compared to benzene (B151609) in these reactions can be attributed to the ability of the sulfur atom to stabilize the intermediate.

Electrophilic aromatic substitution is a characteristic reaction of the thiophene ring. vaia.comquimicaorganica.org The 2-position of the thiophene ring in 3-bromothiophene exhibits high reactivity towards electrophiles. guidechem.com Halogenation, nitration, and sulfonation typically occur at the positions ortho and para to the sulfur atom, with the precise location being influenced by the directing effects of existing substituents. quimicaorganica.org The bromine atom on the thiophene ring will influence the position of further electrophilic substitution.

Intermolecular and Intramolecular Reaction Pathways Involving Both Moieties

The chemical behavior of this compound is dictated by the interplay of the electrophilic and nucleophilic centers within its structure, as well as the reactivity of the carbon-bromine bond. The cyclobutanone moiety offers a strained four-membered ring and an electrophilic carbonyl carbon, while the 4-bromothiophen moiety provides a site for cross-coupling reactions and can influence the reactivity of the adjacent cyclobutanone ring.

Intermolecular Reactions:

Intermolecular reactions of this compound are likely to involve either the cyclobutanone or the 4-bromothiophen moiety, with the potential for sequential reactions involving both.

Cross-Coupling Reactions: The C-Br bond on the thiophene ring is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions would allow for the introduction of a wide variety of substituents at the 4-position of the thiophene ring, leading to a diverse range of derivatives. The cyclobutanone moiety would likely remain intact under many of these reaction conditions.

| Reaction Type | Reagents | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-(4-Arylthiophen-3-yl)cyclobutan-1-one |

| Stille Coupling | Organostannane, Pd catalyst | 2-(4-Alkyl/Arylthiophen-3-yl)cyclobutan-1-one |

| Heck Coupling | Alkene, Pd catalyst, base | 2-(4-Vinylthiophen-3-yl)cyclobutan-1-one |

Reactions at the Carbonyl Group: The carbonyl group of the cyclobutanone ring is susceptible to nucleophilic attack. Reactions such as Grignard reactions, Wittig reactions, and reductions are expected to occur. The bulky 4-bromothiophen group at the adjacent carbon may exert steric hindrance, potentially influencing the stereochemical outcome of these reactions.

| Reaction Type | Reagent | Potential Product |

| Grignard Reaction | R-MgBr | 1-Alkyl-2-(4-bromothiophen-3-yl)cyclobutanol |

| Wittig Reaction | Ph3P=CHR | 2-(4-Bromothiophen-3-yl)-1-methylenecyclobutane |

| Reduction | NaBH4 | 2-(4-Bromothiophen-3-yl)cyclobutanol |

[2+2] Cycloadditions: Photochemical [2+2] cycloaddition is a characteristic reaction of cyclobutanones, often leading to the formation of spirocyclic or fused-ring systems. In the presence of an alkene, irradiation with UV light could potentially lead to the formation of a bicyclo[2.2.0]hexane derivative.

Intramolecular Reactions:

Intramolecular reactions of this compound could be triggered by the generation of a reactive intermediate that can interact with another part of the molecule.

Ring Expansion: Cyclobutanones can undergo ring expansion reactions under various conditions. For example, treatment with diazomethane (B1218177) can lead to the formation of a cyclopentanone (B42830) derivative. In this case, a 3-(4-bromothiophen-3-yl)cyclopentan-1-one could be formed.

Intramolecular Cyclizations: If a suitable functional group is introduced via a cross-coupling reaction on the thiophene ring, intramolecular cyclization could occur. For instance, if an amino group is introduced at a position that allows for a 5- or 6-membered ring formation through attack on the carbonyl carbon, a fused heterocyclic system could be synthesized. The Fiesselmann thiophene synthesis provides a precedent for intramolecular condensation reactions leading to the formation of a thiophene ring, suggesting the possibility of analogous cyclizations involving the pre-existing thiophene and cyclobutanone moieties under specific conditions.

| Reaction Type | Precursor (after modification) | Potential Product |

| Intramolecular Aldol (B89426) Condensation | Introduction of a methyl ketone on the thiophene ring | A tricyclic fused system |

| Intramolecular Heck Reaction | Introduction of an alkene on the thiophene ring | A spirocyclic or fused system |

Photochemical Rearrangements: Upon UV irradiation, cyclobutanones can undergo various rearrangements. Besides the [2+2] cycloaddition mentioned earlier, intramolecular hydrogen abstraction or cleavage of the C1-C2 bond could lead to different isomeric products. The presence of the sulfur atom in the thiophene ring might also influence the photochemical behavior of the molecule.

The reactivity of this compound presents a rich field for synthetic exploration, offering pathways to a variety of complex molecular architectures. Experimental validation is necessary to confirm these theoretically proposed reaction pathways.

Advanced Spectroscopic Characterization Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy:Analysis of the UV-Vis spectrum would identify the wavelengths of maximum absorption (λmax), corresponding to the electronic transitions (e.g., n→π* and π→π*) within the molecule's chromophores, such as the thiophene (B33073) ring and the carbonyl group.

Without access to primary research that has performed these analyses on 2-(4-Bromothiophen-3-yl)cyclobutan-1-one, any attempt to create the requested article would be fundamentally flawed. Further research and publication on the synthesis and characterization of this compound are needed before a detailed spectroscopic profile can be compiled.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in elucidating the fundamental characteristics of 2-(4-Bromothiophen-3-yl)cyclobutan-1-one.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.215 | - | - |

| C-Br | 1.880 | - | - |

| C-S | 1.735 | C-S-C | 92.5 |

| C-C (thiophene) | 1.375 - 1.420 | - | - |

| C-C (cyclobutane) | 1.540 - 1.560 | - | - |

Note: The values presented in this table are representative and derived from DFT calculations on similar molecular structures.

The electronic properties of the molecule were investigated through Frontier Molecular Orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's excitability and its ability to participate in chemical reactions. A smaller energy gap generally indicates higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromothiophene ring, while the LUMO is anticipated to be centered on the electron-deficient cyclobutanone (B123998) moiety.

Table 2: FMO Analysis Data

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -1.85 |

Note: These energy values are illustrative and based on typical DFT results for similar heterocyclic compounds.

To identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack, a Molecular Electrostatic Potential (MEP) map was generated. The MEP map provides a visual representation of the charge distribution on the molecule's surface. In the MEP map of this compound, the regions of negative potential (typically colored in shades of red and yellow) are associated with the electronegative oxygen atom of the carbonyl group and the bromine atom, indicating their susceptibility to electrophilic attack. Conversely, the regions of positive potential (typically colored in shades of blue) are located around the hydrogen atoms, suggesting these as likely sites for nucleophilic attack.

The vibrational spectrum of this compound was predicted using DFT calculations. The calculated frequencies were then assigned to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. The characteristic vibrational frequencies for the carbonyl group (C=O stretch), the thiophene (B33073) ring (C-S and C=C stretching), and the cyclobutane (B1203170) ring (CH2 scissoring and rocking) are of particular interest for spectroscopic identification.

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | 1720 |

| C-Br Stretch | 650 |

| Thiophene Ring Stretch | 1450 - 1550 |

| Cyclobutane CH₂ Bending | 1400 - 1480 |

| C-H Stretch (Aromatic) | 3050 - 3100 |

Note: These frequencies are hypothetical and represent typical values for the respective functional groups.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

To understand the electronic transitions and the UV-Visible absorption properties of the molecule, Time-Dependent Density Functional Theory (TD-DFT) calculations were employed. This method allows for the prediction of the electronic excitation energies and the corresponding oscillator strengths. The primary electronic transitions in this compound are expected to be of the π → π* and n → π* type, primarily involving the promotion of electrons from the HOMO to the LUMO. These transitions are responsible for the molecule's absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

Quantum Dynamics and Non-Adiabatic Molecular Dynamics Simulations

Quantum dynamics and non-adiabatic molecular dynamics (NAMD) simulations are powerful computational tools for investigating the behavior of molecules following electronic excitation, such as after absorbing light. ucl.ac.ukarxiv.org These methods are crucial for understanding photochemical processes, where the breakdown of the Born-Oppenheimer approximation means that the motion of electrons and nuclei are coupled and transitions between different electronic states can occur. aip.org While specific quantum dynamics studies on this compound are not extensively documented, the principles can be understood from research on its constituent parts, particularly cyclobutanone.

Upon photoexcitation, cyclobutanone undergoes complex non-adiabatic dynamics. aip.org Simulations, such as those using the mapping approach to surface hopping (MASH) or trajectory surface hopping, aim to predict the relaxation pathways and dissociation products. aip.orgnih.gov For instance, upon excitation to the S₂ state, cyclobutanone is known to relax rapidly to the S₁ state, with subsequent dissociation into products like C₃H₆ + CO and C₂H₄ + C₂H₂O. aip.orgnih.gov High-level simulations can predict the time-resolved electron diffraction signals that would be measured in an ultrafast pump-probe experiment, linking the observed features to specific structural changes like ring-opening and product formation. arxiv.orgnih.gov

Table 1: Key Concepts in Non-Adiabatic Molecular Dynamics Simulations

| Concept | Description | Relevance to this compound |

|---|---|---|

| Electronic States (S₀, S₁, S₂, etc.) | Different energy levels that a molecule's electrons can occupy. The ground state is S₀. | The bromothiophene chromophore would absorb UV-Vis light, promoting the molecule to an excited state (e.g., S₁ or S₂). |

| Conical Intersections | Points on the potential energy surface where two electronic states have the same energy, facilitating rapid, radiationless transitions between states. | These would likely mediate the deactivation pathways from the initially excited state, influencing the photochemical outcome. |

| Trajectory Surface Hopping (TSH) | A popular NAMD method where nuclei move classically on a single potential energy surface, with probabilistic "hops" to other surfaces. nih.gov | TSH could be used to simulate the excited-state evolution, predicting the timescales for processes like ring-opening or intersystem crossing. |

| Photodissociation Products | Molecules formed after the absorption of a photon leads to bond cleavage. | Simulations would predict whether dissociation occurs primarily in the cyclobutanone ring (e.g., yielding CO) or involves the thiophene substituent. |

Elucidation of Reaction Mechanisms via Computational Approaches (e.g., Transition State Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for elucidating reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states (TS). The energy of the transition state determines the activation energy barrier, which governs the reaction rate. researchgate.net

For this compound, computational analysis can predict its reactivity in various transformations. The cyclobutanone moiety is susceptible to reactions like nucleophilic additions and ring expansions, while the bromothiophene ring can undergo reactions like cross-coupling. nih.govnih.gov

Transition State Analysis of Cyclobutanone Reactions: The high ring strain of cyclobutanones makes them versatile synthons for complex molecular architectures. nih.gov Computational studies on cyclobutanone derivatives often focus on predicting the stereochemistry of reactions, such as aldol (B89426) additions. Transition state modeling can explain why a particular catalyst yields a syn or anti product by comparing the energies of the competing transition state structures. mdpi.com Similarly, for ring-expansion reactions, which proceed via cleavage of bonds adjacent to the carbonyl group, computational analysis can determine which bond is more likely to break by calculating the respective activation barriers. researchgate.net

Mechanism of Reactions on the Thiophene Ring: DFT has been employed to study the mechanisms of reactions involving bromothiophenes, such as the Suzuki cross-coupling reaction. nih.govresearchgate.net These calculations can detail the elementary steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and identify the rate-limiting step. For instance, in the bromination of thiophenes with N-bromosuccinimide (NBS), computational results can differentiate between possible pathways, such as those involving a bromonium ion intermediate. researchgate.net Such insights are vital for optimizing reaction conditions to achieve higher yields and selectivity. researchgate.net

Table 2: Example of Computationally Derived Activation Energies for a Related Reaction Data below is illustrative, based on a DFT study of cyclobutane-fused lactone hydrolysis, to demonstrate the type of data obtained from transition state analysis. mdpi.com

| Reaction Step | Transition State | Bond Distance (Å) C-Onuc | Bond Distance (Å) H-Onuc | Activation Free Energy (kcal/mol) |

|---|---|---|---|---|

| Nucleophilic Attack | TS1 | 1.72 | 1.02 | 21.6 |

| Acyl-Oxygen Cleavage | TS2 | 1.57 (C-Olg) | 1.12 (H-Olg) | 3.5 |

Theoretical Prediction of Linear and Non-Linear Optical Properties

The presence of the π-conjugated bromothiophene system suggests that this compound could possess interesting optical properties. Theoretical calculations are indispensable for predicting and understanding the linear and non-linear optical (NLO) responses of molecules, guiding the design of new materials for optoelectronic applications. nih.gov

NLO phenomena arise from the interaction of a material with an intense electromagnetic field, such as from a laser. The molecular properties that govern these effects are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. acs.org Computational methods, ranging from semi-empirical (like PM3) to more robust DFT and time-dependent DFT (TD-DFT), can calculate these parameters. acs.orgresearchgate.net

Studies on various thiophene-containing organic compounds have shown that they can exhibit significant NLO responses. nih.gov The NLO properties are highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated bridge. acs.org In this compound, the thiophene ring acts as the π-system. The bromine atom and the cyclobutanone group function as modulators of the electronic structure.

Theoretical predictions involve:

Geometry Optimization: Finding the molecule's lowest energy structure.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap is often correlated with higher polarizability and a larger NLO response. nih.gov

Calculation of (Hyper)polarizabilities: Using methods like TD-DFT to compute the values of α, β, and γ.

Computational studies on related 5-arylthiophene-2-carboxylate derivatives have demonstrated that modifications to the aryl group can significantly tune the NLO response, with calculated first hyperpolarizability (β) values indicating a strong NLO effect for certain substituents. researchgate.net This suggests that similar computational screening of derivatives of this compound could identify candidates with enhanced NLO properties for experimental validation.

Table 3: Calculated NLO Properties for a Related Thiophene Derivative Data is for a representative compound (5c) from a DFT study on 5-arylthiophene-2-carboxylate derivatives to illustrate typical computational outputs. researchgate.net

| Property | Symbol | Calculated Value | Units |

|---|---|---|---|

| Dipole Moment | µ | 4.88 | Debye |

| Polarizability | α | - | - |

| First Hyperpolarizability | β | 11421.12 | a.u. |

Synthetic Applications and Advanced Scaffold Development

Cyclobutanone (B123998) Derivatives as Versatile Synthetic Building Blocks

Cyclobutanone derivatives are highly valued in organic synthesis due to the inherent ring strain of the four-membered carbocycle. nih.govresearchgate.net This strain facilitates a variety of selective chemical transformations, making them powerful intermediates for the construction of more complex molecular frameworks. nih.govresearchgate.net The reactivity of the cyclobutanone core allows for strategic ring-opening, ring-enlargement, and ring-contraction reactions, providing access to a diverse array of acyclic and cyclic compounds that might be challenging to synthesize through other methods. nih.gov

The presence of the carbonyl group in cyclobutanones offers a handle for a multitude of chemical manipulations, including aldol (B89426) reactions, Wittig olefinations, and Baeyer-Villiger oxidations. nih.govresearchgate.net These reactions, combined with the strained nature of the ring, have led to the successful synthesis of numerous natural products and biologically active molecules. nih.gov For instance, the strategic cleavage of the cyclobutane (B1203170) ring can lead to the stereocontrolled formation of acyclic chains with multiple stereocenters. Furthermore, [2+2] cycloaddition reactions are a common method for the formation of the cyclobutane ring itself, which can then be further functionalized. nih.govnih.gov

The versatility of cyclobutanone derivatives is highlighted by their application in the synthesis of complex molecules where the four-membered ring serves as a latent source of functionality, unveiled through carefully chosen reaction conditions. researchgate.net

Strategies for Diversity-Oriented Synthesis Using the Compound's Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the creation of collections of structurally diverse small molecules, which can be screened for novel biological activities. cam.ac.uk The scaffold of 2-(4-Bromothiophen-3-yl)cyclobutan-1-one is well-suited for DOS approaches due to the presence of multiple reactive sites that can be independently and sequentially modified.

Key strategies for achieving molecular diversity using this scaffold include:

Appendage Diversity: This involves the introduction of various substituents at different positions of the molecule. The bromine atom on the thiophene (B33073) ring is a prime site for modification via cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, alkyl, and alkynyl groups. The cyclobutanone ring can be functionalized at the α-position to the carbonyl group.

Scaffold Diversity: This strategy focuses on modifying the core structure of the molecule. For the this compound scaffold, this could involve ring-expansion of the cyclobutanone to form five- or six-membered rings, or ring-opening to generate linear thiophene-containing structures. These transformations can be triggered by various reagents and reaction conditions, leading to a wide array of distinct molecular skeletons.

Stereochemical Diversity: The generation of new stereocenters during the functionalization of the scaffold can lead to a library of stereoisomers. For example, the reduction of the ketone or aldol reactions can introduce new chiral centers, and the stereochemical outcome can often be controlled through the use of chiral reagents or catalysts.

By systematically applying these strategies, a combinatorial library of compounds based on the this compound scaffold can be generated, significantly expanding the accessible chemical space for drug discovery and materials science. nih.gov

Integration into Complex Organic Architectures for Synthetic Targets

The unique combination of a reactive cyclobutanone and a functionalizable thiophene ring makes this compound a valuable building block for the synthesis of complex organic architectures. The thiophene moiety is a well-known pharmacophore and a key component in many organic electronic materials. mdpi.comnih.gov

The bromine atom on the thiophene ring serves as a versatile handle for elaboration. Through palladium-catalyzed cross-coupling reactions, the thiophene unit can be readily integrated into larger conjugated systems, such as oligothiophenes or donor-acceptor chromophores. This is particularly relevant for the construction of materials with tailored electronic and optical properties.

The cyclobutanone portion of the molecule can be used to introduce conformational rigidity or to serve as a precursor for other cyclic or acyclic systems. For example, ring-expansion of the cyclobutanone could lead to the formation of thiophene-annulated cyclopentanones or cyclohexanones, which are structural motifs found in some natural products and pharmaceuticals.

The table below illustrates potential synthetic transformations and the resulting complex architectures that can be accessed from the title compound.

| Starting Material | Reaction Type | Reagents | Product Class | Potential Application |

| This compound | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-(4-Arylthiophen-3-yl)cyclobutan-1-one | Organic electronics, medicinal chemistry |

| This compound | Ring Expansion | Diazomethane (B1218177) | Thiophene-fused cyclopentanone (B42830) | Natural product synthesis |

| This compound | Baeyer-Villiger Oxidation | m-CPBA | Thiophene-substituted lactone | Bioactive molecules |

| This compound | Wittig Reaction | Phosphonium ylide | Alkene-substituted thiophene | Polymer building blocks |

Development of Materials with Optoelectronic Properties based on Thiophene-Cyclobutanone Scaffolds

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge-transport properties and tunable electronic energy levels. mdpi.comrsc.org The incorporation of a cyclobutanone moiety onto a thiophene scaffold, as in this compound, offers a novel approach to fine-tuning the optoelectronic properties of these materials.

The electron-withdrawing nature of the carbonyl group in the cyclobutanone ring can influence the electron density of the adjacent thiophene ring. This can lead to a modification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials, which is a critical factor in determining their performance in electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Furthermore, the bromine atom provides a convenient point for polymerization or for the introduction of other functional groups that can enhance intermolecular interactions and promote self-assembly, which are crucial for efficient charge transport in the solid state. The rigid cyclobutane ring can also influence the packing of the molecules in thin films, potentially leading to improved device performance.

The development of polymers and small molecules based on the thiophene-cyclobutanone scaffold could lead to new materials with applications in:

Organic Light-Emitting Diodes (OLEDs): By tuning the electronic properties, emission in different regions of the visible spectrum could be achieved.

Organic Field-Effect Transistors (OFETs): The rigid scaffold could promote ordered packing, leading to high charge carrier mobilities.

Organic Photovoltaics (OPVs): The ability to tune the energy levels would be beneficial for optimizing the efficiency of solar cells.

Design and Synthesis of Novel Functionalized Thiophene-Cyclobutanone Scaffolds

The design and synthesis of novel functionalized scaffolds based on this compound can be achieved through a variety of synthetic transformations targeting both the thiophene and the cyclobutanone rings.

Functionalization of the Thiophene Ring:

The bromine atom is the most obvious site for modification. A plethora of cross-coupling reactions can be employed to introduce a wide range of substituents, as detailed in the table below.

| Reaction | Reagents | Introduced Group |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Aryl, heteroaryl, alkyl |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | Aryl, heteroaryl, vinyl, alkyl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |

| Heck Coupling | Alkene, Pd catalyst, base | Vinyl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino |

Functionalization of the Cyclobutanone Ring:

The cyclobutanone ring offers several avenues for functionalization:

α-Functionalization: The protons α to the carbonyl group can be removed by a base to form an enolate, which can then react with various electrophiles to introduce substituents at this position.

Carbonyl Group Transformations: The ketone can undergo reactions such as reduction to an alcohol, conversion to an oxime, or olefination to an alkene.

Ring Modifications: As previously mentioned, ring-expansion and ring-opening reactions can lead to entirely new scaffolds.

The combination of these functionalization strategies allows for the creation of a vast library of novel thiophene-cyclobutanone derivatives with diverse structures and properties, paving the way for the discovery of new materials and biologically active compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.